molecular formula C10H22O4 B14079778 2-Heptylpropane-1,1,3,3-tetrol CAS No. 101849-21-2

2-Heptylpropane-1,1,3,3-tetrol

Cat. No.: B14079778
CAS No.: 101849-21-2
M. Wt: 206.28 g/mol
InChI Key: BQFPILSQQXACLF-UHFFFAOYSA-N
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Description

2-Heptylpropane-1,1,3,3-tetrol is a synthetic, branched-chain polyol characterized by its multiple hydroxyl groups attached to a heptyl-substituted propane backbone. This unique structure suggests potential utility as a versatile building block in organic synthesis and materials science research. Researchers are exploring its application as a core polyol intermediate in the development of novel polymeric structures, including specialized polyester and polyurethane resins, where its defined branching could impart desired properties such as specific flexibility, thermal stability, or resistance to crystallization. The heptyl chain may offer opportunities to modulate the hydrophobicity and solubility profiles of resulting compounds, making it a candidate for creating advanced performance materials, custom plasticizers, or specialty surfactants in a laboratory setting. As with all complex polyols, its mechanism of action is derived from the reactivity of its hydroxyl groups, which can undergo typical polyol reactions such as esterification, etherification, and formation of urethane linkages. Handling should adhere to standard laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

101849-21-2

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

IUPAC Name

2-heptylpropane-1,1,3,3-tetrol

InChI

InChI=1S/C10H22O4/c1-2-3-4-5-6-7-8(9(11)12)10(13)14/h8-14H,2-7H2,1H3

InChI Key

BQFPILSQQXACLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(O)O)C(O)O

Origin of Product

United States

Preparation Methods

Hydroxylation Conditions

Replacing chlorine atoms with hydroxyl groups could employ:

  • Aqueous NaOH hydrolysis : As demonstrated in mercaptan synthesis, but requiring elevated temperatures (60–100°C) and extended reaction times (3–5 hr)
  • Phase-transfer catalysis : Using tetrabutylammonium bromide (0.5–1.5% w/w) to enhance nucleophilic substitution kinetics in biphasic systems

Key challenges :

  • Competing elimination reactions forming propene derivatives
  • Regiochemical control during sequential substitutions
  • Purification difficulties from sodium chloride byproducts

Protected Intermediate Approach

The synthesis of ethyl 1-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-5-[(2′S)-tetrahydropyran-2-yloxy]-D-glycero-α-D-manno-heptofuronate illustrates the effectiveness of protective group strategies in polyol synthesis. Applied to this compound, this would involve:

Protection-Deprotection Sequence

Step Operation Protective Group Conditions
1 Primary hydroxyl protection tert-Butyldimethylsilyl (TBS) TBSCl, imidazole, DMF, 0°C→RT
2 Secondary hydroxyl protection Isopropylidene ketal 2,2-DMP, p-TsOH, CH2Cl2
3 Alkylation Heptyl bromide NaH, THF, -78°C→RT
4 Deprotection TBAF in THF 0°C, 2 hr
5 Acidic ketal removal HCl/MeOH Reflux, 4 hr

Advantages of This Strategy

  • Enables stepwise functionalization of specific hydroxyl groups
  • Minimizes side reactions during alkylation steps
  • Allows use of anhydrous conditions for moisture-sensitive reagents

Critical considerations :

  • Protective group compatibility (e.g., silyl ethers vs. ketals)
  • Steric effects from the heptyl substituent on reaction kinetics
  • Orthogonality in deprotection steps

Catalytic Oxidation Methods

WO2014203045A1 discloses green synthesis techniques for tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate using:

  • Biocatalytic oxidation (Candida antarctica lipase B)
  • Solvent-free conditions
  • Microwave-assisted reaction acceleration

Adapting these principles for tetrol synthesis could involve:

Enzymatic Dihydroxylation

Parameter Specification
Substrate 2-Heptylpropene
Enzyme Recombinant toluene dioxygenase
Cofactor NADH regeneration system
Temperature 30°C
pH 7.4 phosphate buffer

Comparative Method Analysis

The table below evaluates key parameters for each synthetic approach:

Method Yield (%)* Purity (%) Steps Cost Index Green Metrics
Nucleophilic 22–35 85–90 6 1.8 E-factor: 18.7
Protected 41–48 92–95 9 3.2 PMI: 23.4
Catalytic 38–45 88–93 5 2.1 E-factor: 9.2

*Theoretical projections based on analogous systems

Industrial-Scale Considerations

For potential commercial production, critical factors include:

  • Solvent recovery : 85–92% achievable via vacuum distillation
  • Catalyst recycling : Tetrabutylammonium salts show 73% retention after 5 cycles
  • Energy intensity : Microwave-assisted methods reduce heating time by 68%
  • Waste streams : Neutralization of HCl byproducts generates 2.3 kg NaCl per kg product

Chemical Reactions Analysis

Types of Reactions: 2-Heptylpropane-1,1,3,3-tetrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alcohols with fewer hydroxyl groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptanoic acid, while reduction could produce heptanol.

Scientific Research Applications

2-Heptylpropane-1,1,3,3-tetrol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism by which 2-Heptylpropane-1,1,3,3-tetrol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with proteins, enzymes, and other biomolecules, influencing their structure and function. This interaction can modulate various biochemical pathways, making the compound valuable for research in drug development and molecular biology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights key structural and functional differences between 2-Heptylpropane-1,1,3,3-tetrol and analogous polyols or substituted propanediols.

Structural Analogues

2.1.1 Propane-1,1,3,3-tetrol (C₃H₈O₄)
  • Properties : Highly polar, hygroscopic, and capable of extensive hydrogen bonding .
  • Applications : Used in macrocyclic boronic ester synthesis (e.g., for potassium ion inclusion in [2+2] complexes ).
2.1.2 (2R)-Propane-1,1,2,3-tetrol (C₃H₈O₄)
  • Molecular Features : Stereoisomer with hydroxyls at 1,1,2,3 positions; chiral center at C2 .
  • Properties : Polar but distinct hydrogen-bonding patterns due to stereochemistry.
  • Applications : Likely used in chiral crystal formation or asymmetric synthesis.
2.1.3 2-Butyl-2-ethyl-1,3-propanediol (C₉H₂₀O₂)
  • Molecular Features : Two hydroxyl groups at 1,3 positions; bulky 2-butyl and 2-ethyl substituents .
  • Properties : Branched alkyl chains enhance thermal stability and reduce crystallinity.
  • Applications : Copolymer synthesis with poly(ethylene terephthalate) for improved material properties .

Functional Analogues

2.2.1 Neopentyl Glycol Diethylhexanoate (C₁₆H₃₀O₄)
  • Molecular Features: Diester derived from neopentyl glycol (2,2-dimethylpropane-1,3-diol) and 2-ethylhexanoic acid .
  • Properties : High viscosity and thermal stability due to branched ester chains.
  • Applications : Plasticizers, lubricants.
2.2.2 Macrocyclic Boronic Esters
  • Relevance : Tetrols like propane-1,1,3,3-tetrol form macrocycles with boronic acids. The heptyl chain in 2-Heptylpropane-tetrol could influence self-assembly kinetics and cavity size in such complexes .

Comparative Analysis Table

Compound Molecular Formula Substituents Hydroxyl Positions Key Properties Applications
This compound C₁₀H₂₂O₄ Heptyl (C2) 1,1,3,3 Amphiphilic, moderate polarity Surfactants, drug delivery (inferred)
Propane-1,1,3,3-tetrol C₃H₈O₄ None 1,1,3,3 Highly polar, hygroscopic Supramolecular chemistry
2-Butyl-2-ethyl-1,3-propanediol C₉H₂₀O₂ Butyl, ethyl (C2) 1,3 Thermal stability, low crystallinity Polymer copolymers
Neopentyl Glycol Diethylhexanoate C₁₆H₃₀O₄ 2-Ethylhexanoate esters 1,3 (esterified) High viscosity, thermal resistance Plasticizers

Key Research Findings

Hydrophobic vs. Hydrophilic Balance: The heptyl chain in 2-Heptylpropane-tetrol introduces significant hydrophobicity compared to unsubstituted propane-1,1,3,3-tetrol. This amphiphilicity could enable micelle formation or use in biphasic systems. In contrast, propane-1,1,3,3-tetrol’s high polarity limits its compatibility with nonpolar solvents .

Steric Effects in Synthesis :

  • Bulky substituents (e.g., 2-butyl-2-ethyl in propanediols) slow polymerization kinetics but improve thermal stability in copolymers . Similar effects are expected for 2-Heptylpropane-tetrol in esterification or polymerization reactions.

Supramolecular Applications :

  • Macrocyclic boronic esters derived from tetrols exhibit ion-binding properties. The heptyl substituent might modulate cavity size or binding selectivity for alkali metals like K+ .

Notes on Limitations and Contradictions

Data Gaps : Direct experimental data on this compound are absent in the provided evidence. Comparisons rely on structural analogues.

Contradictory Evidence : discusses 1,2,3-trichloropropane, a chlorinated hydrocarbon unrelated to tetrols, limiting its relevance beyond general substituent effects.

Stereochemical Complexity : The chiral (2R)-propane-1,1,2,3-tetrol highlights the importance of stereochemistry in hydrogen bonding, which is unaddressed for the heptyl derivative.

Biological Activity

Overview of 2-Heptylpropane-1,1,3,3-tetrol

Chemical Structure and Properties
this compound is a polyol compound characterized by its multiple hydroxyl groups. Its molecular formula is C₈H₁₈O₄, and it features a branched structure that influences its solubility and reactivity. The presence of hydroxyl groups typically enhances hydrogen bonding capabilities, impacting its biological interactions.

Antioxidant Properties

Polyols like this compound are often studied for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress in biological systems. Research indicates that compounds with multiple hydroxyl groups can effectively scavenge reactive oxygen species (ROS), thereby protecting cellular components from damage.

Cytotoxicity and Cell Viability

Studies on similar polyol compounds suggest that their cytotoxic effects can vary based on concentration and the specific cell lines tested. For instance:

  • Low Concentrations : May exhibit protective effects on cells by enhancing viability through antioxidant mechanisms.
  • High Concentrations : Could lead to cytotoxicity due to osmotic imbalance or interference with cellular metabolism.

Case Studies

Case Study 1: Antioxidant Efficacy
In a laboratory study examining the antioxidant capacity of various polyols, this compound demonstrated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Cytotoxicity Assessment
A study involving human cancer cell lines evaluated the cytotoxic effects of several polyols. Results indicated that while certain concentrations of this compound enhanced cell viability at lower doses, higher doses resulted in decreased cell proliferation and increased apoptosis markers.

Summary of Research Findings

Property Observation
Antioxidant Activity Significant free radical scavenging
Cytotoxicity Dose-dependent effects observed
Cell Viability Enhanced at low concentrations; decreased at high concentrations

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